(Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile
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Overview
Description
(Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile is an organic compound characterized by the presence of a dimethoxyphenyl group and a p-tolyl group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with p-tolylacetonitrile in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)-2-p-tolyl-acrylonitrile: The E-isomer of the compound with different spatial arrangement.
3,4-Dimethoxyphenylacetonitrile: Lacks the p-tolyl group.
2-p-Tolylacrylonitrile: Lacks the dimethoxyphenyl group.
Uniqueness
(Z)-3-(3,4-Dimethoxyphenyl)-2-(p-tolyl)acrylonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H17NO2/c1-13-4-7-15(8-5-13)16(12-19)10-14-6-9-17(20-2)18(11-14)21-3/h4-11H,1-3H3/b16-10+ |
InChI Key |
YHMJEUFPFLEKOX-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C2=CC(=C(C=C2)OC)OC)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC(=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
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